molecular formula C18H21NO2S B5726819 N-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide

N-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide

Cat. No.: B5726819
M. Wt: 315.4 g/mol
InChI Key: KLQLKJRUANTUPO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a methylphenyl group, and a sulfanyl group linked to an acetamide moiety

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-3-21-17-10-8-16(9-11-17)19-18(20)13-22-12-15-7-5-4-6-14(15)2/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQLKJRUANTUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide can be achieved through a multi-step process:

    Step 1: Synthesis of 4-ethoxyaniline by the ethoxylation of aniline.

    Step 2: Formation of 4-ethoxyphenylacetic acid through a Friedel-Crafts acylation reaction.

    Step 3: Conversion of 4-ethoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride.

    Step 4: Reaction of the acid chloride with 2-methylbenzenethiol to form the thioether intermediate.

    Step 5: Amidation of the thioether intermediate with ammonia or an amine to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and stability under different conditions.

Biology:

  • Potential applications in the development of new pharmaceuticals.
  • Investigated for its biological activity and interactions with biomolecules.

Medicine:

  • Explored as a potential drug candidate for various therapeutic areas.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Investigated for its potential use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the acetamide moiety can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
  • N-(4-ethoxyphenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide
  • N-(4-ethoxyphenyl)-2-[(2-methylphenyl)methylsulfinyl]acetamide

Uniqueness:

  • The presence of the ethoxy group provides unique electronic and steric properties.
  • The combination of the sulfanyl and acetamide groups offers distinct reactivity and interaction profiles.
  • Compared to similar compounds, it may exhibit different biological activities and physicochemical properties, making it a valuable compound for specific applications.

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